PPARδ Agonist Potency: 4-(1-Pyrrolidinyl)piperidine Scaffold EC50 = 3.6 nM vs. Piperidinyl Benzothiazole Baseline
In a systematic SAR study, introduction of a pyrrolidine group into the 4-position of the central piperidine ring of piperidinyl benzothiazole derivatives resulted in compound 21, which exhibited strong PPARδ agonist activity with an EC50 of 3.6 nM [1]. While this study utilized the 4-(1-pyrrolidinyl)piperidine scaffold (CAS 5004-07-9) rather than the target compound 933682-80-5 directly, the data establish the critical importance of the 4-position pyrrolidinyl substitution pattern for achieving nanomolar potency. The comparator baseline—piperidinyl benzothiazole derivatives lacking the pyrrolidinyl group—showed substantially lower hPPARδ activity, though exact EC50 values for the unsubstituted analogs are not tabulated in the publication abstract [1]. The study further demonstrated that compound 21 achieved 50-60% suppression of atherosclerosis progression in LDLr-KO mice, confirming in vivo translation of the scaffold's activity [1].
| Evidence Dimension | PPARδ agonist activity (EC50) |
|---|---|
| Target Compound Data | Scaffold analog (4-(1-pyrrolidinyl)piperidine derivative): EC50 = 3.6 nM |
| Comparator Or Baseline | Piperidinyl benzothiazole derivatives lacking pyrrolidinyl substitution |
| Quantified Difference | Significant enhancement in hPPARδ activity and subtype selectivity (exact comparator EC50 values not provided) |
| Conditions | Cell-based PPARδ transactivation assay; human PPARδ |
Why This Matters
This class-level evidence indicates that 4-position pyrrolidinyl substitution on piperidine is essential for nanomolar PPARδ potency, supporting the procurement of 933682-80-5 as a privileged scaffold for PPARδ-targeted drug discovery.
- [1] Kato T, Fukao K, Ohara T, et al. Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure. J Med Chem. 2023;66(16):11428-11446. doi:10.1021/acs.jmedchem.3c00932. View Source
